

Adenosine Dialdehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adenosine dialdehyde

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Introduction

Adenosine dialdehyde, also known as AdOx, is a synthetic purine nucleoside analogue derived from the oxidation of adenosine. It is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways.[1][2][3] By inhibiting this enzyme, **adenosine dialdehyde** leads to the intracellular accumulation of S-adenosylhomocysteine, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4][5] This disruption of methylation processes has profound effects on various cellular functions, including gene expression, signal transduction, and protein function, making **adenosine dialdehyde** a valuable tool in biomedical research and a potential therapeutic agent.[6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and applications of **adenosine dialdehyde**, along with detailed experimental protocols and quantitative data.

Chemical Structure and Properties

Adenosine dialdehyde is formed by the periodate oxidation of the ribose moiety of adenosine, which cleaves the C2'-C3' bond to form two aldehyde groups.[3][8]

- IUPAC Name: 6-amino- α -(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde
- Molecular Formula: $C_{10}H_{11}N_5O_4$

- Molecular Weight: 265.2 g/mol
- CAS Number: 34240-05-6
- SMILES: O=C([H])C(N1C=NC2=C1N=CN=C2N)OC(C([H])=O)CO

Synthesis of Adenosine Dialdehyde

Adenosine dialdehyde is synthesized by the periodate oxidation of adenosine. The cis-diol group of the ribose ring is specifically oxidized to a dialdehyde.^{[8][9]}

Experimental Protocol: Synthesis of Adenosine Dialdehyde

This protocol describes the synthesis of **adenosine dialdehyde** from adenosine using sodium periodate.

Materials:

- Adenosine
- Sodium periodate (NaIO_4)
- Ethylene glycol
- Distilled water
- Dowex 1-X8 resin (formate form)
- Lyophilizer

Procedure:

- Dissolve adenosine in distilled water to a final concentration of 10 mM.
- Cool the adenosine solution in an ice bath.

- Slowly add an equimolar amount of sodium periodate solution (e.g., 10 mM) to the adenosine solution with constant stirring.
- Continue the reaction on ice in the dark for 1 hour.
- To quench the reaction, add a small excess of ethylene glycol and stir for an additional 30 minutes at room temperature.
- To remove excess periodate and iodate salts, pass the reaction mixture through a column of Dowex 1-X8 resin (formate form).
- Collect the eluate containing **adenosine dialdehyde**.
- Lyophilize the eluate to obtain **adenosine dialdehyde** as a white powder.
- The product can be further purified by recrystallization or chromatography if necessary.

Mechanism of Action

The primary mechanism of action of **adenosine dialdehyde** is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.^{[1][5]} This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.^[10] Inhibition of SAH hydrolase by **adenosine dialdehyde** leads to the accumulation of intracellular SAH.^[4] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, histones, and other proteins.^{[5][6]} The inhibition of these methylation reactions underlies the diverse biological effects of **adenosine dialdehyde**.

Signaling Pathway

Adenosine dialdehyde has been shown to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway.^[11] The accumulation of SAH inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for the post-translational modification and activation of Ras.^{[1][11]}

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- To cite this document: BenchChem. [Adenosine Dialdehyde: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233588#what-is-the-chemical-structure-of-adenosine-dialdehyde>]

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